molecular formula C19H17FN2O2 B2987781 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide CAS No. 1091383-30-0

1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide

Cat. No.: B2987781
CAS No.: 1091383-30-0
M. Wt: 324.355
InChI Key: UZCPLDYUHMAJBK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a cyclopropane ring, and an indolin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the indolin-2-one moiety. The cyclopropane ring is then introduced through a cyclopropanation reaction. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like carbodiimides.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound's binding affinity, while the cyclopropane ring provides structural rigidity. The indolin-2-one moiety interacts with the active site of the target, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.

  • 1-(4-Fluorophenyl)indolin-2-one: Similar to the target compound but lacks the cyclopropane ring.

  • N-(1-Methyl-2-oxoindolin-5-yl)benzamide: A structurally related compound with a benzamide group instead of cyclopropanecarboxamide.

Uniqueness: 1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide is unique due to its combination of the fluorophenyl group, cyclopropane ring, and indolin-2-one moiety, which collectively contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-22-16-7-6-15(10-12(16)11-17(22)23)21-18(24)19(8-9-19)13-2-4-14(20)5-3-13/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCPLDYUHMAJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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